3-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)methyl]pyridine
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Overview
Description
3-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)methyl]pyridine is a complex organic compound with the molecular formula C18H20N2O2 and a molecular weight of 296.37. This compound is characterized by the presence of an aziridine ring, a cyclopropylmethyl group, and a pyridine ring, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)methyl]pyridine typically involves multiple steps, starting with the preparation of the aziridine ring. Aziridines can be synthesized through various methods, including the reaction of alkenes with nitrenes or the cyclization of amino alcohols . The cyclopropylmethyl group is then introduced through a substitution reaction, followed by the attachment of the methoxyphenoxy group via etherification. The final step involves the coupling of the pyridine ring to the intermediate product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridinium ions, which are highly reactive intermediates.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy and phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridinium ions, while reduction can produce amines.
Scientific Research Applications
3-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)methyl]pyridine has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.
Industry: It can be used in the production of polymers or other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)methyl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The cyclopropylmethyl group and pyridine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine: Similar structure but with different positional isomerism.
3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine: Another isomer with slight structural variations.
Uniqueness
The uniqueness of 3-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)methyl]pyridine lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its aziridine ring is particularly reactive, making it useful in various synthetic and research applications.
Properties
IUPAC Name |
3-[[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-16(10-20-9-1)13-22-18-5-7-19(8-6-18)23-14-17-12-21(17)11-15-3-4-15/h1-2,5-10,15,17H,3-4,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDXBFZZUZAPPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=C(C=C3)OCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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